REACTION_CXSMILES
|
CO[C:3]([NH2:7])([CH3:6])[CH2:4][OH:5].[C:8](=[O:15])([O-])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11].[C:16](=O)([O-])OC(C)(C)C>C([O-])(O)=O.[Na+].C(O)(C)(C)C>[C:8]([NH:7][C:3]([CH3:6])([CH3:16])[CH2:4][OH:5])([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:15] |f:1.2,3.4|
|
Name
|
2-Methoxy-2-amino-1-propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CO)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
Di-tert-butyl di-carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC(C)(C)C)([O-])=O.C(OC(C)(C)C)([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Type
|
CUSTOM
|
Details
|
The contents are stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NC(CO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |